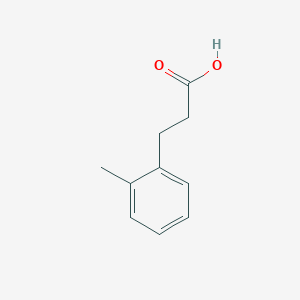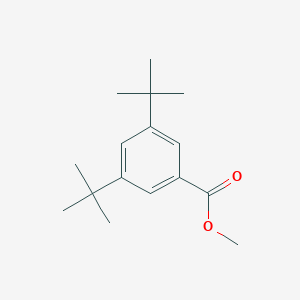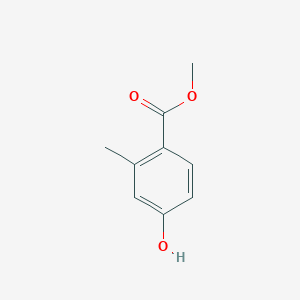
N-メチル-3-ニトロアニリン
概要
説明
n-Methyl-3-nitroaniline is an organic compound with the molecular formula C7H8N2O2. It is a derivative of aniline, where the amino group is substituted with a nitro group at the meta position and a methyl group at the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
科学的研究の応用
n-Methyl-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of new drugs.
作用機序
Target of Action
n-Methyl-3-nitroaniline is primarily used as a stabilizer for nitrate ester-based energetic materials . The compound’s primary targets are the nitrate esters, which are unstable at ambient conditions .
Mode of Action
The compound interacts with its targets by slowing down the decomposition reactions that can occur in nitrate esters . This behavior accelerates the homolysis process of nitrate esters, leading to an increase in free radicals concentration and secondary reactions .
Biochemical Pathways
It has been reported that the compound can undergo aerobic degradation by certain soil microorganisms . The degradation process involves several steps, including N-demethylation, monooxygenation, and oxidative deamination .
Pharmacokinetics
It is known that the compound has a molecular weight of 15215 g/mol , which may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The primary result of n-Methyl-3-nitroaniline’s action is the stabilization of nitrate ester-based energetic materials, thereby inhibiting and slowing down their decomposition reactions . This leads to an increase in the thermal stability of these materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of n-Methyl-3-nitroaniline. For instance, adequate ventilation is necessary when handling the compound to avoid dust formation .
準備方法
Synthetic Routes and Reaction Conditions: n-Methyl-3-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N-methylaniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position of the aromatic ring.
Industrial Production Methods: In industrial settings, n-Methyl-3-nitroaniline is often produced by the direct reductive N-methylation of nitro compounds. This method is advantageous as it avoids the need for pre-preparation of NH-free amines, thus simplifying the separation and purification steps .
化学反応の分析
Types of Reactions: n-Methyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming substituents to the meta position.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: The reduction of n-Methyl-3-nitroaniline yields n-Methyl-3-phenylenediamine.
Substitution: Electrophilic substitution reactions can produce various substituted anilines depending on the reagents used.
類似化合物との比較
2-Methyl-3-nitroaniline:
3-Nitroaniline: Lacks the methyl group on the nitrogen atom, making it less sterically hindered compared to n-Methyl-3-nitroaniline.
Uniqueness: n-Methyl-3-nitroaniline is unique due to the presence of both a nitro group and a methyl group on the nitrogen atom. This combination influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical processes.
特性
IUPAC Name |
N-methyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-3-2-4-7(5-6)9(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSRCCUOUJJGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277205 | |
| Record name | n-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-26-1 | |
| Record name | 619-26-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Methyl-3-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST77A3GW6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the molecular structure of N-Methyl-3-nitroaniline interesting for studying non-linear optical properties?
A1: N-Methyl-3-nitroaniline belongs to the nitroaniline family, characterized by the presence of both electron-donating (amino group) and electron-withdrawing (nitro group) substituents linked via a conjugated π-electronic system []. This push-pull electronic configuration leads to significant intramolecular charge transfer, resulting in a large molecular second-order hyperpolarizability. This property is crucial for non-linear optical phenomena like second-harmonic generation, making these compounds attractive for optoelectronic applications [].
Q2: How can we theoretically model and analyze the electron density distribution in N-Methyl-3-nitroaniline?
A2: The Multipolar Atom Model (MAM) and Independent Atom Model (IAM) are two theoretical approaches used to study electron density distribution in molecules like N-Methyl-3-nitroaniline []. These methods employ experimentally determined or theoretically calculated electron density parameters, often derived from high-resolution X-ray diffraction data. By refining these models, researchers can gain detailed insights into the electronic structure, charge transfer characteristics, and ultimately, the relationship between the molecular structure and its non-linear optical properties [].
Q3: Has N-Methyl-3-nitroaniline been explored for applications beyond non-linear optics?
A3: Yes, N-Methyl-3-nitroaniline has been utilized as a key building block in the synthesis of more complex molecules. For instance, it serves as a starting material in the multi-step synthesis of N-(3-Azidophenyl)-N-methyl-N'-([4-3H]-1-naphthyl)guanidine, a potential photoaffinity label designed to target the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor []. This highlights the versatility of N-Methyl-3-nitroaniline as a synthetic intermediate in medicinal chemistry research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















